![molecular formula C17H22BNO2 B11840615 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 919119-69-0](/img/structure/B11840615.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to a tetrahydrocyclopenta[b]indole framework. The presence of the boron atom in its structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Synthetic Utility
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through multiple synthetic routes. The versatility of its synthesis allows for modifications that can tailor its properties for specific applications.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling. This property enables the formation of complex organic molecules and materials.
Photocatalysis
Research indicates that compounds containing boron functionalities can act as effective photocatalysts. For instance, derivatives of this compound have been studied for their ability to facilitate light-induced hydrogen generation and promote photocatalytic reactions. These reactions are crucial for developing sustainable energy solutions .
Material Science
The incorporation of this compound into covalent organic frameworks (COFs) has been explored. COFs are known for their high surface area and porosity, making them suitable for applications in gas storage and separation technologies. The dioxaborolane moiety enhances the stability and functionality of these frameworks .
Biological Applications
The unique structure of this compound allows for interaction studies with biological targets. Initial investigations suggest potential biological activity that warrants further exploration in pharmacology and medicinal chemistry .
Case Study 1: Photocatalytic Hydrogen Generation
A study demonstrated that COFs synthesized using derivatives of this compound exhibited remarkable photocatalytic activity. The conversion efficiency was reported to be as high as 99% in specific reactions involving benzeneboronic acid .
Case Study 2: Synthesis of Antimicrobial Agents
Research on related indole derivatives has shown that compounds with similar structural features exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. These findings suggest that derivatives of the compound could be explored for their potential as antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This process is typically catalyzed by palladium complexes, which activate the aryl halide and enable the transmetalation step, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Another boron-containing compound used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated analog with similar reactivity.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to its tetrahydrocyclopenta[b]indole framework, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature and research findings.
The compound's chemical structure includes a tetrahydrocyclopenta[b]indole core substituted with a boron-containing moiety. The empirical formula is C13H19BN2O3 with a molecular weight of 244.10 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety plays a crucial role in facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Biological Activities
1. Anticancer Activity
Research indicates that compounds containing the tetrahydrocyclopenta[b]indole structure exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of tetrahydrocyclopenta[b]indole showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest:
- Findings : In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties:
- Research Findings : Testing against various bacterial strains indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in drug design:
- Pharmaceutical Development : As an intermediate in synthesizing novel pharmaceuticals, it enhances the efficacy of drug discovery processes through its ability to form stable complexes with target biomolecules.
Comparative Analysis
The following table summarizes key biological activities reported for similar compounds:
Properties
CAS No. |
919119-69-0 |
---|---|
Molecular Formula |
C17H22BNO2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-5-8-12-11-7-6-10-14(11)19-15(12)13/h5,8-9,19H,6-7,10H2,1-4H3 |
InChI Key |
JHDZJIMZUXUIDY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CCC4 |
Origin of Product |
United States |
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